molecular formula C18H20N2O2S B2966680 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 1903096-31-0

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B2966680
CAS No.: 1903096-31-0
M. Wt: 328.43
InChI Key: HXJDNUGRRITHCB-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary or diagnostic use. N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic chemical compound of interest in medicinal chemistry and neuroscience research. This molecule features a benzamide core structure substituted with a thiazol-2-yloxy group and a cyclohexenylethyl chain, a design that incorporates key elements found in pharmacologically active compounds. Structurally related N-(thiazol-2-yl)benzamide analogs have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These compounds have been shown to act as negative allosteric modulators (NAMs) with activity in the low micromolar range (IC₅₀ values of 1–3 μM) and exhibit high selectivity, showing no significant activity at other related receptors such as 5-HT₃, nACh, GABA A , or glycine receptors . This makes such chemical probes valuable for exploring the poorly understood physiological roles of ZAC, which is proposed to be a sensor for endogenous zinc, copper, and pH fluctuations . The incorporation of the thiazole ring, a privileged structure in drug discovery, enhances molecular recognition through its rigid planarity and hydrogen-bonding capabilities, which can improve interactions with biological targets . Researchers can utilize this compound as a key intermediate or building block in combinatorial synthesis and fragment-based drug discovery campaigns, particularly for developing targeted therapies for neurological disorders .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-17(19-11-10-14-4-2-1-3-5-14)15-6-8-16(9-7-15)22-18-20-12-13-23-18/h4,6-9,12-13H,1-3,5,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJDNUGRRITHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of cyclohex-1-ene with ethylamine to form N-(2-cyclohex-1-en-1-yl)ethylamine, which is then reacted with 4-(1,3-thiazol-2-yloxy)benzoyl chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of catalysts and specific reaction conditions to optimize the production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.

  • Reduction: Reduction reactions may lead to the formation of reduced analogs.

  • Substitution: Substitution reactions can occur at various positions on the benzamide ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids or bases can facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced analogs with different functional groups.

  • Substitution: Substituted benzamide derivatives with various substituents.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, serving as a precursor for more complex molecules. Biology: It may have potential biological activity, making it useful in studying biochemical pathways and interactions. Medicine: The compound could be explored for its therapeutic properties, potentially leading to the development of new drugs. Industry: Its unique structure may find applications in material science and as an intermediate in the production of other chemicals.

Mechanism of Action

The exact mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes.

Molecular Targets and Pathways:

  • The compound may bind to receptors or enzymes, modulating their activity.

  • It could affect signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound : N-[2-(Cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide Cyclohexenylethyl, thiazol-2-yloxy 344.43 (calculated) Hypothesized enzyme/receptor modulation based on thiazole and benzamide motifs
N-(2-(Cyclohex-1-en-1-yl)ethyl)benzamide (CAS 101104-43-2) Cyclohexenylethyl, unsubstituted benzamide 229.33 Simpler structure; lacks thiazole moiety, likely lower bioactivity diversity
Nitazoxanide (2-Acetoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide) Acetyloxy, nitro-thiazole 307.28 Antiparasitic agent; FDA-approved for cryptosporidiosis and giardiasis
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Dichloro, thiazol-2-yl 271.72 Anti-inflammatory, analgesic properties; crystallographic data available
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide Methyl, coumarin-linked thiazole 378.42 Fluorescent probe potential; coumarin enhances photophysical properties
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide Benzothiazole, dioxopyrrolidine 429.49 Probable protease inhibition; pyrrolidinone moiety may enhance solubility
Sigma receptor ligands (e.g., [125I]PIMBA) Piperidinyl, iodinated methoxy ~450 (estimated) High affinity for sigma receptors (Kd = 5.80 nM); prostate cancer imaging/therapeutic
Key Observations:
  • Cyclohexene vs. Aromatic Substitutions : The cyclohexenylethyl group in the target compound introduces conformational flexibility and hydrophobicity, contrasting with rigid aromatic substituents in nitazoxanide or dichloro analogs .
  • Thiazole Linkage : The thiazol-2-yloxy ether linkage differs from direct thiazol-2-yl amide bonds (e.g., 2,4-dichloro analog), which may alter electronic properties and binding kinetics .
  • Bioactivity : Nitazoxanide’s nitro-thiazole group is critical for antiparasitic activity, while sigma receptor ligands prioritize iodinated benzamides for tumor targeting .
Key Observations:
  • Click Chemistry : The target compound’s thiazolyloxy group could be synthesized via CuAAC, as seen in and , enabling rapid diversification .
  • Radioiodination : Sigma receptor ligands require precise iodination for imaging, whereas the target compound’s synthesis likely avoids halogenation .

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. Its structure suggests possible interactions with biological targets, which may lead to therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C21H27N3O3SC_{21}H_{27}N_{3}O_{3}S, with a molecular weight of 401.5 g/mol. The compound features a thiazole ring and a cyclohexene moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC21H27N3O3S
Molecular Weight401.5 g/mol
LogP4.7887
Polar Surface Area34.915 Ų

Antimicrobial Activity

Research indicates that compounds containing thiazole derivatives exhibit significant antimicrobial properties. A study on similar thiazole-based compounds demonstrated their efficacy against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer activities. For instance, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines. These effects are typically mediated through apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of a thiazole derivative on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited an IC50 value of approximately 15 μM, indicating potent anticancer activity while showing minimal toxicity to normal cells .

Anti-inflammatory Effects

Thiazole compounds are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. This activity is crucial in conditions like arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors, targeting critical pathways in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses or cellular growth regulation.
  • Apoptosis Induction : By promoting apoptosis in cancer cells, these compounds can reduce tumor growth and enhance the effectiveness of existing therapies.

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